molecular formula C10H9NO3 B6358475 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid CAS No. 1471468-86-6

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid

Cat. No. B6358475
CAS RN: 1471468-86-6
M. Wt: 191.18 g/mol
InChI Key: PKDNLJIYTZMPFM-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 . It is a yellow to brown solid . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are related compounds, has been achieved by the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . A plausible mechanism of their formation was proposed on the basis of ab initio quantum-chemical calculations .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h4-5H,1-3H2,(H,13,14) .


Chemical Reactions Analysis

The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine has been studied . This reaction gave 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones in good yields . A possible reaction mechanism was discussed using nonempirical quantum-chemical calculations .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 191.19 .

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has been studied extensively in the scientific community due to its potential to be used in a variety of applications. This compound has been studied for its potential to act as a catalyst in chemical reactions, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. This compound has also been studied for its potential to be used in medicinal applications, as it has been found to have antifungal, antibacterial, and anti-inflammatory properties.

Mechanism of Action

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has been found to act as an inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been found to act as an antioxidant, and has been found to reduce the oxidation of lipids and proteins. This compound has also been found to act as an agonist of the cannabinoid receptor CB1, which has been found to be involved in the regulation of pain, inflammation, and appetite.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the enzymes cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition has been found to reduce inflammation, pain, and the production of pro-inflammatory molecules. This compound has also been found to act as an antioxidant, and has been found to reduce the oxidation of lipids and proteins. This compound has also been found to act as an agonist of the cannabinoid receptor CB1, which has been found to be involved in the regulation of pain, inflammation, and appetite.

Advantages and Limitations for Lab Experiments

The use of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid in lab experiments has a number of advantages and limitations. One of the primary advantages of using this compound in lab experiments is that it is a naturally occurring compound, and is therefore readily available and cost-effective. Additionally, this compound is relatively stable and can be easily synthesized via chemical or biotechnological synthesis. However, this compound is a relatively new compound, and as such, there is limited information available regarding its mechanism of action and potential side effects.

Future Directions

The potential applications of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid are vast, and there are a number of future directions for research. One potential future direction is to investigate the potential of this compound to be used as a therapeutic agent for the treatment of various diseases and disorders, including inflammation, pain, and cancer. Additionally, further research is needed to investigate the potential of this compound to act as an antioxidant, and its potential to reduce the oxidation of lipids and proteins. Finally, further research is needed to investigate the potential of this compound to act as an agonist of the cannabinoid receptor CB1, and its potential to be used in the regulation of pain, inflammation, and appetite.

Synthesis Methods

5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid can be synthesized via a variety of methods, including chemical synthesis and biotechnological synthesis. Chemical synthesis involves the use of chemical reactions to produce this compound from other compounds. This process can be used to produce this compound from a variety of starting materials, including amines, alcohols, and carboxylic acids. Biotechnological synthesis involves the use of enzymes and bacteria to produce this compound from other compounds. This process is often used to produce this compound from sugars and other carbohydrates.

properties

IUPAC Name

5-oxo-7,8-dihydro-6H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDNLJIYTZMPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)C(=O)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225047
Record name 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1471468-86-6
Record name 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1471468-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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